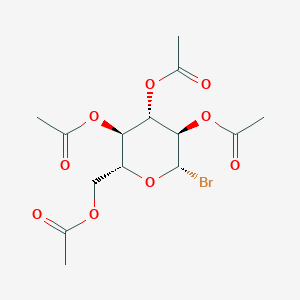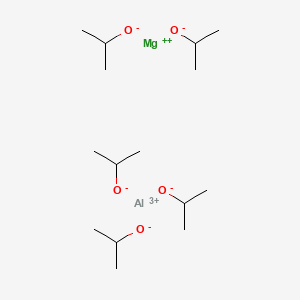
methyl (E)-3-(4-phenylmethoxyanilino)-2-(1,2,4-triazol-1-yl)prop-2-enoate
描述
Methyl (E)-3-(4-phenylmethoxyanilino)-2-(1,2,4-triazol-1-yl)prop-2-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as "MPTP" and has been studied extensively for its ability to interact with biological systems and produce various physiological effects.
科学研究应用
MPTP has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of research is in the field of biochemistry, where MPTP is used as a tool to study protein-protein interactions. MPTP has also been studied for its potential use in drug discovery, as it has been shown to interact with specific biological targets.
作用机制
The mechanism of action of MPTP involves its ability to interact with specific biological targets, including proteins and enzymes. MPTP has been shown to inhibit the activity of certain enzymes, which can lead to various physiological effects. Additionally, MPTP has been shown to interact with specific protein domains, which can alter their function and produce various biological effects.
Biochemical and Physiological Effects:
MPTP has been shown to produce various biochemical and physiological effects, including the inhibition of specific enzymes, the modulation of protein-protein interactions, and the alteration of cellular signaling pathways. These effects can lead to various physiological responses, including changes in gene expression, alterations in cellular metabolism, and changes in cellular morphology.
实验室实验的优点和局限性
MPTP has several advantages and limitations when used in lab experiments. One of the primary advantages is its ability to interact with specific biological targets, which can produce highly specific effects. Additionally, MPTP is relatively stable and can be easily synthesized, making it a useful tool for researchers. However, MPTP also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.
未来方向
There are several future directions for the study of MPTP, including its potential use in drug discovery and the development of new therapeutic agents. Additionally, MPTP may be useful for studying specific protein-protein interactions and cellular signaling pathways. Further research is needed to fully understand the potential applications of MPTP in various scientific research fields.
Conclusion:
In conclusion, Methyl (E)-3-(4-phenylmethoxyanilino)-2-(1,2,4-triazol-1-yl)prop-2-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. The synthesis of MPTP is a complex process that requires specialized equipment and expertise. MPTP has been extensively studied for its potential applications in various scientific research fields, including biochemistry and drug discovery. The mechanism of action of MPTP involves its ability to interact with specific biological targets, which can lead to various biochemical and physiological effects. While MPTP has several advantages and limitations for use in lab experiments, there are several future directions for the study of this compound.
属性
IUPAC Name |
methyl (E)-3-(4-phenylmethoxyanilino)-2-(1,2,4-triazol-1-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-25-19(24)18(23-14-20-13-22-23)11-21-16-7-9-17(10-8-16)26-12-15-5-3-2-4-6-15/h2-11,13-14,21H,12H2,1H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTJHCOMLVMZTH-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=C(C=C1)OCC2=CC=CC=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=C(C=C1)OCC2=CC=CC=C2)/N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(2-ethoxyphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3150606.png)
![N-{2-[(4-fluoroanilino)carbonyl]-3-thienyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3150614.png)

cyclohexyliden]amino}oxy)dioxo-lambda~6~-sulfane](/img/structure/B3150640.png)



![Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B3150670.png)